molecular formula C56H42O13 B3026718 Carasinol D CAS No. 1072797-66-0

Carasinol D

Cat. No.: B3026718
CAS No.: 1072797-66-0
M. Wt: 922.9 g/mol
InChI Key: ZTPMWPNIUABDEG-AGLGVKMYSA-N
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Chemical Reactions Analysis

Types of Reactions: Carasinol D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidative products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted stilbene derivatives.

Mechanism of Action

Carasinol D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its complex tetrastilbene structure and its potent biological activities. Unlike other similar compounds, this compound has shown significant potential in both in vitro and in vivo studies, making it a promising candidate for further research and development .

Properties

IUPAC Name

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1R,8R,9S,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45-,46-,49-,50-,54+,56+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMWPNIUABDEG-AGLGVKMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@@H](C5=C(C=C(C=C5O)O)[C@H]6[C@@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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